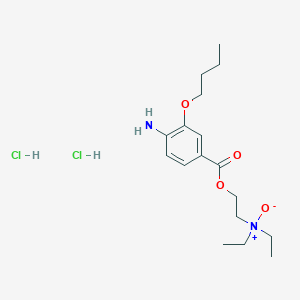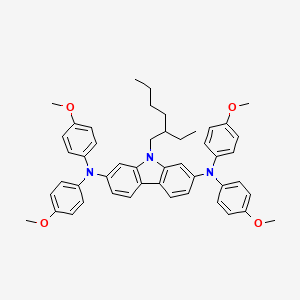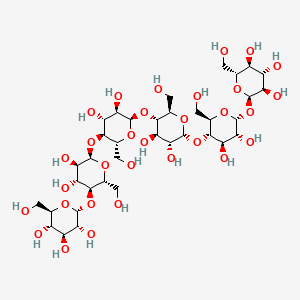
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-Maltotetraosyl-a,a-trehalose is a complex oligosaccharide composed of maltotetraose and trehalose units. It is a non-reducing sugar with a unique structure that combines the properties of both maltotetraose and trehalose. This compound is known for its stability and resistance to hydrolysis, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of a-Maltotetraosyl-a,a-trehalose typically involves enzymatic methods. The primary enzymes used are maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). These enzymes catalyze the conversion of maltodextrin to a-Maltotetraosyl-a,a-trehalose through a series of reactions .
Enzymatic Conversion: The process begins with the enzymatic conversion of maltodextrin to maltooligosyltrehalose using MTSase. This enzyme rearranges the glucose units to form the trehalose linkage.
Hydrolysis: The maltooligosyltrehalose is then hydrolyzed by MTHase to produce a-Maltotetraosyl-a,a-trehalose. This step involves breaking down the intermediate product to yield the final compound.
Industrial Production Methods
In industrial settings, the production of a-Maltotetraosyl-a,a-trehalose is optimized for high yield and efficiency. The use of engineered strains of Bacillus subtilis and Escherichia coli for the expression of MTSase and MTHase has been reported. These strains are designed to produce the enzymes in large quantities, facilitating the large-scale production of a-Maltotetraosyl-a,a-trehalose .
化学反応の分析
Types of Reactions
a-Maltotetraosyl-a,a-trehalose undergoes various chemical reactions, including:
Hydrolysis: Although it is resistant to hydrolysis, under specific conditions, it can be hydrolyzed to yield maltotetraose and trehalose.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to its stable structure.
Common Reagents and Conditions
The common reagents used in the reactions involving a-Maltotetraosyl-a,a-trehalose include:
Enzymes: MTSase and MTHase for synthesis.
Acids and Bases: For hydrolysis under controlled conditions.
Major Products
The major products formed from the reactions of a-Maltotetraosyl-a,a-trehalose include maltotetraose and trehalose, depending on the reaction conditions .
科学的研究の応用
a-Maltotetraosyl-a,a-trehalose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Medicine: Its stability and non-reducing nature make it useful in pharmaceutical formulations and as a potential therapeutic agent.
Industry: It is used in the food industry as a stabilizer and in cosmetics for its moisture-retaining properties .
作用機序
The mechanism of action of a-Maltotetraosyl-a,a-trehalose involves its interaction with specific enzymes and cellular components. It acts as a substrate for enzymes like MTSase and MTHase, facilitating the synthesis and breakdown of complex carbohydrates. Its stability and resistance to hydrolysis allow it to protect proteins and cellular structures under stress conditions .
類似化合物との比較
Similar Compounds
Trehalose: A disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds.
Uniqueness
a-Maltotetraosyl-a,a-trehalose is unique due to its combined structure, which imparts the stability of trehalose and the functional properties of maltotetraose. This combination makes it more versatile and valuable in various applications compared to its individual components .
特性
分子式 |
C36H62O31 |
|---|---|
分子量 |
990.9 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)15(45)21(51)31(57-7)63-27-9(3-39)59-32(23(53)17(27)47)64-28-10(4-40)60-33(24(54)18(28)48)65-29-11(5-41)61-34(25(55)19(29)49)66-30-12(6-42)62-36(26(56)20(30)50)67-35-22(52)16(46)14(44)8(2-38)58-35/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
InChIキー |
WHOZUKCKVDCMGF-DWJDYNGGSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


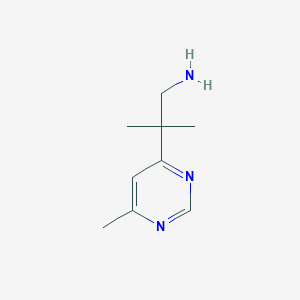


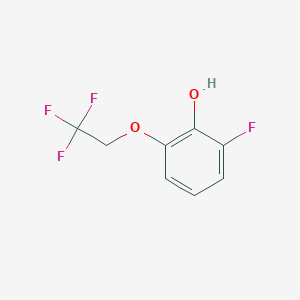

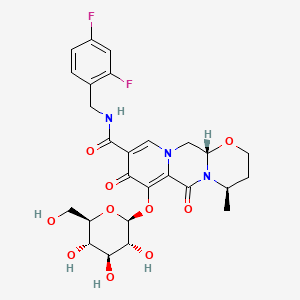
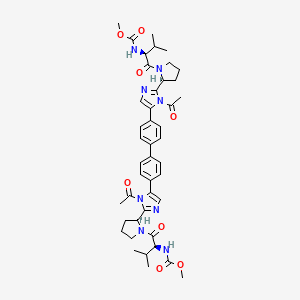
![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)
